4-Bromomandelic acid
Overview
Description
4-Bromomandelic acid is an organic compound with the molecular formula C8H7BrO3. It is a derivative of mandelic acid, where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and analytical chemistry.
Mechanism of Action
Target of Action
The primary targets of 4-Bromomandelic acid are currently unknown. This compound is a halogenated derivative of mandelic acid . As a pharmaceutical intermediate, it has been widely used in the fields of medicine and agrochemistry . .
Mode of Action
It’s known that the compound can undergo stereoselective transesterification reactions catalyzed by lipase . This process can lead to the efficient separation of this compound enantiomers .
Biochemical Pathways
The compound’s ability to undergo stereoselective transesterification suggests that it may interact with enzymes such as lipases and potentially influence lipid metabolism .
Pharmacokinetics
The compound’s interaction with enzymes like lipase also indicates potential metabolic pathways .
Result of Action
Its ability to undergo stereoselective transesterification suggests that it may influence the structure and function of lipids in the body .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its stereoselective transesterification can be affected by the presence of certain enzymes and the conditions of the reaction environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromomandelic acid can be synthesized through several methods. One common approach involves the bromination of mandelic acid. The reaction typically uses bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and time, are carefully controlled to ensure the selective bromination at the para position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromomandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromobenzoylformic acid.
Reduction: Reduction reactions can convert it to 4-bromo-α-hydroxyphenylacetic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 4-Bromobenzoylformic acid.
Reduction: 4-Bromo-α-hydroxyphenylacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromomandelic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and is used in the development of drugs.
Industry: this compound is employed as an analytical reagent, particularly in the determination of zirconium.
Comparison with Similar Compounds
4-Chloromandelic acid: Similar structure but with a chlorine atom instead of bromine.
4-Fluoromandelic acid: Contains a fluorine atom at the para position.
4-Iodomandelic acid: Iodine atom substituted at the para position.
Uniqueness: 4-Bromomandelic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other halogenated mandelic acids. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZBRPQOYFDTAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871938 | |
Record name | Benzeneacetic acid, 4-bromo-.alpha.-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871938 | |
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Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
Record name | p-Bromomandelic acid | |
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CAS No. |
6940-50-7, 7021-04-7 | |
Record name | 4-Bromomandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6940-50-7 | |
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Record name | p-Bromomandelic acid | |
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Record name | p-Bromomandelic acid | |
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Record name | Benzeneacetic acid, 4-bromo-.alpha.-hydroxy- | |
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Record name | Benzeneacetic acid, 4-bromo-.alpha.-hydroxy- | |
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Record name | 4-bromomandelic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.350 | |
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Record name | 4-Bromo-DL-mandelic Acid | |
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Record name | P-BROMOMANDELIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-Bromomandelic acid be enantiomerically separated?
A1: Yes, this compound can be resolved into its individual enantiomers using several methods. One approach involves enantiospecific co-crystallization with a resolving agent like Levetiracetam (LEV) []. This technique relies on the selective formation of a co-crystal between LEV and either the (R)- or (S)-enantiomer of this compound, enabling separation. Additionally, supercritical fluid chromatography (SFC) using chiral stationary phases like Chiralpak AD-3 has proven effective in separating the enantiomers of this compound and other similar compounds [].
Q2: What factors influence the resolution efficiency during the enantiomeric separation of this compound?
A2: Several factors can impact the resolution efficiency of this compound enantiomers. In co-crystallization methods, factors such as the equilibrium time, the molar ratio of the resolving agent (e.g., LEV) to the racemic mixture, the volume of solvent used, and the crystallization temperature have all been shown to influence resolution efficiency []. For techniques like SFC, the choice of modifier, its concentration, column temperature, and backpressure can significantly impact separation [].
Q3: Has this compound been used in synthetic organic chemistry?
A3: Yes, this compound serves as a versatile building block in organic synthesis. For instance, it can be utilized in a palladium-catalyzed Suzuki coupling reaction to generate various enantiopure 4-arylmandelic acids [, ]. This reaction showcases the utility of this compound as a chiral synthon for accessing a broader range of optically active compounds.
Q4: How does this compound behave in oscillatory chemical reactions?
A4: this compound acts as an organic substrate in the cerium(III)- or manganese(II)-catalyzed Belousov-Zhabotinsky (BZ) reaction []. In this oscillatory system, the interplay between the oxidation of this compound by cerium(IV) or manganese(III) ions and the bromination of ketones drives the oscillatory behavior. The kinetics of the oxidation reaction, influenced by factors like metal ion catalyst and sulfuric acid concentration, play a crucial role in determining the oscillatory patterns [].
Q5: Are there analytical methods for quantifying this compound?
A5: While specific details about analytical methods for quantifying this compound were not provided in the cited research, techniques like high-performance liquid chromatography (HPLC) are commonly employed for analyzing similar compounds []. Validation of these analytical methods is crucial to ensure accurate and reliable quantification of this compound in various matrices.
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